molecular formula C13H12ClNO2 B11926041 4-Chloro-2-((2-methoxybenzyl)oxy)pyridine CAS No. 1346707-12-7

4-Chloro-2-((2-methoxybenzyl)oxy)pyridine

Cat. No.: B11926041
CAS No.: 1346707-12-7
M. Wt: 249.69 g/mol
InChI Key: KIVPMSAFCWKUNC-UHFFFAOYSA-N
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Description

4-Chloro-2-((2-methoxybenzyl)oxy)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position and a 2-methoxybenzyl group attached via an oxygen atom at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((2-methoxybenzyl)oxy)pyridine typically involves the reaction of 4-chloropyridine with 2-methoxybenzyl alcohol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((2-methoxybenzyl)oxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Chloro-2-((2-methoxybenzyl)oxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((2-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. The chloro group and the methoxybenzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-((4-methoxybenzyl)oxy)pyridine
  • 2-(4-Methoxybenzyloxy)phenylboronic acid

Comparison

4-Chloro-2-((2-methoxybenzyl)oxy)pyridine is unique due to the specific positioning of the chloro and methoxybenzyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

1346707-12-7

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

4-chloro-2-[(2-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H12ClNO2/c1-16-12-5-3-2-4-10(12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3

InChI Key

KIVPMSAFCWKUNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=NC=CC(=C2)Cl

Origin of Product

United States

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